WNK463 -

WNK463

Catalog Number: EVT-285574
CAS Number:
Molecular Formula: C21H24F3N7O2
Molecular Weight: 463.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

WNK463, chemically named N-Tert-Butyl-1-(1-{5-[5-(Trifluoromethyl)-1,3,4-Oxadiazol-2-Yl]pyridin-2-Yl}piperidin-4-Yl)-1h-Imidazole-5-Carboxamide, is a potent, selective, and orally bioavailable small molecule inhibitor of the With-No-Lysine (WNK) kinase family. [] It was initially developed by Novartis for its potential antihypertensive properties. [] In scientific research, WNK463 serves as a valuable tool to investigate the biological roles of WNK kinases in various cellular processes and disease models. [, , , , , , , , , , , , , , , , , , , ]

Synthesis Analysis

While the provided abstracts do not detail the specific synthesis pathway for WNK463, they indicate its origin as a synthetically derived small molecule. [, , ] The chemical name suggests a multi-step synthesis involving the formation of the piperidine, imidazole, and oxadiazole rings, as well as the introduction of the tert-butyl and trifluoromethyl substituents.

Molecular Structure Analysis

The molecular structure of WNK463, as suggested by its chemical name, contains a central piperidine ring substituted with an imidazole-5-carboxamide moiety at the 4-position and a 5-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)pyridin-2-yl group at the 1-position. The N-atom of the imidazole ring is further substituted with a tert-butyl group. A crystal structure of WNK1 in complex with WNK463 has been reported, offering valuable insights into the binding mode and interactions. []

Mechanism of Action

WNK463 acts as a potent and selective ATP-competitive inhibitor of WNK kinases. [, , ] It binds to the catalytic kinase domain of WNK proteins, preventing the binding of ATP and subsequent phosphorylation of downstream substrates. [, , , , , , , ] This inhibition of WNK kinase activity disrupts downstream signaling cascades involved in various cellular processes, such as ion transport, cell proliferation, and cell survival. [, , , , , , , , , , , , , , , , ]

Cardiovascular Research:

  • Hypertension: WNK463 shows promise as a potential antihypertensive agent by inhibiting WNK kinases and subsequently regulating ion channels involved in blood pressure control. [, , ] Studies in animal models demonstrate its efficacy in lowering blood pressure. [, ]
  • Heart Failure: WNK463 shows potential for treating heart failure by inhibiting WNK1, which is activated in SARS-CoV-2 spike protein-induced senescent syncytia. [] Preclinical studies suggest that WNK463 can protect the heart from exacerbated heart failure. []
  • Vascular Function: WNK463 modulates vascular contractility and endothelial cell function. [, ] Studies demonstrate its ability to inhibit vasocontraction and influence endothelial cell signaling pathways. [, ]

Renal Research:

  • Ion Transport: WNK463 serves as a crucial tool for investigating the role of WNK kinases in regulating renal ion transport, particularly sodium and potassium homeostasis. [, , ] Studies utilize WNK463 to elucidate the mechanisms underlying WNK-mediated regulation of ion channels and transporters in the kidney. [, , ]
  • Diuretic Potential: Compounds like kaempferol from Pyrrosia petiolosa exhibit diuretic potential through interactions with WNK1, as demonstrated by docking studies comparing their binding affinities to WNK463. []

Cancer Research:

  • Tumor Growth and Metastasis: WNK463 demonstrates anti-tumor activity in various cancer models, including leukemia and hepatocellular carcinoma. [, , , ] Studies show that it can inhibit tumor cell proliferation, migration, and invasion. [, , , ]
  • Angiogenesis: WNK463 inhibits angiogenesis, a crucial process in tumor growth and metastasis, by targeting the WNK1-OSR1 signaling pathway. [] Preclinical studies suggest potential for WNK463 in combination therapies for advanced cancers. []
Applications
  • Corneal Wound Healing: WNK463 helps understand the role of WNK1 in corneal wound healing. [, ] Studies using human tissue-engineered cornea models reveal that WNK1 inhibition affects the rate of corneal wound closure. [, ]
  • Lens Ion Homeostasis: WNK463 helps unravel the signaling mechanisms involved in lens ion homeostasis. [] Studies demonstrate its ability to modulate TRPV1 channel-mediated signaling pathways that influence lens volume regulation. []
  • Neurological Disorders: WNK463 is being explored for its potential in treating epilepsy. [] Preclinical studies indicate its ability to enhance KCC2 activity and limit seizure activity in animal models. []
Future Directions
  • Development of Isoform-Specific Inhibitors: Despite the efficacy of WNK463 as a pan-WNK inhibitor, future research could focus on developing isoform-specific inhibitors to target specific WNK kinases and minimize potential off-target effects. [, ] This would allow for a more tailored therapeutic approach for various diseases.
  • Elucidating WNK Kinase Interactome: Further research is needed to fully understand the complex network of proteins interacting with WNK kinases. [] Identifying and characterizing these interactions could uncover novel therapeutic targets and pathways.

Tyrphostin 47

Relevance: Similar to WNK463, Tyrphostin 47 was shown to increase endothelial permeability in isolated rat lungs. It also mimicked the effects of WNK463 on intracellular calcium ion concentration in endothelial cells. This suggests that both compounds may share a similar mechanism of action, possibly through the inhibition of WNK1. []

Temozolomide

Relevance: In contrast to WNK463, which inhibits WNK1, temozolomide was found to activate WNK1. This opposite effect resulted in an attenuation of endothelial permeability, highlighting the role of WNK1 in regulating vascular permeability. []

WNK-IN-11

Relevance: Both WNK-IN-11 and WNK463 target the WNK kinase family, specifically WNK1. While WNK463 is a pan-WNK inhibitor, WNK-IN-11 exhibits selectivity for WNK1. Both inhibitors have been shown to reduce corneal wound closure in human tissue-engineered corneas and human corneal epithelial cell monolayers. [, ]

Rafoxanide

Relevance: Rafoxanide acts as an inhibitor of oxidative stress-responsive kinase 1 (OSR1), which is a downstream effector of WNK1. A combinatorial treatment approach using both WNK463 (WNK1 inhibitor) and Rafoxanide (OSR1 inhibitor) demonstrated significant anti-cancer efficacy in a zebrafish model of liver cancer, surpassing the efficacy of Regorafenib. This suggests a synergistic effect of inhibiting both WNK1 and OSR1 in cancer treatment. []

Regorafenib

Relevance: While both Regorafenib and WNK463 have shown anti-cancer activity, a combinatorial treatment approach involving WNK463 (WNK1 inhibitor), Rafoxanide (OSR1 inhibitor), and oligo-fucoidan demonstrated superior anti-cancer efficacy compared to Regorafenib alone in a zebrafish model of liver cancer. [] This suggests that targeting specific components of the WNK1-OSR1 pathway might offer advantages over broader multi-kinase inhibition strategies.

Relevance: While both HTH01-015 and WNK463 target different protein families, they demonstrated synergistic effects on neurogenic and non-adrenergic contractions in human prostate tissues. [] Combining HTH01-015 and WNK463 led to enhanced inhibition of these contractions compared to either compound alone, suggesting a potential for a combined therapeutic approach in conditions involving these pathways.

Properties

Product Name

WNK463

IUPAC Name

N-tert-butyl-3-[1-[5-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]pyridin-2-yl]piperidin-4-yl]imidazole-4-carboxamide

Molecular Formula

C21H24F3N7O2

Molecular Weight

463.5 g/mol

InChI

InChI=1S/C21H24F3N7O2/c1-20(2,3)27-17(32)15-11-25-12-31(15)14-6-8-30(9-7-14)16-5-4-13(10-26-16)18-28-29-19(33-18)21(22,23)24/h4-5,10-12,14H,6-9H2,1-3H3,(H,27,32)

InChI Key

HWSHOMMVLGBIDN-UHFFFAOYSA-N

SMILES

CC(C)(C)NC(=O)C1=CN=CN1C2CCN(CC2)C3=NC=C(C=C3)C4=NN=C(O4)C(F)(F)F

Solubility

Soluble in DMSO

Synonyms

NVP-WNK463; NVP-WNK 463; NVP-WNK-463; WNK463; WNK-463; WNK 463.

Canonical SMILES

CC(C)(C)NC(=O)C1=CN=CN1C2CCN(CC2)C3=NC=C(C=C3)C4=NN=C(O4)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.